Acide cannabidivarinnique

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

CBDVA primarily targets the cannabinoid receptors in the body . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and memory . CBDVA also exhibits significant inhibition against Ca v 3.1 and Ca v 3.2, which are voltage-gated calcium channels .

Mode of Action

The interaction of CBDVA with its targets leads to changes in the physiological processes regulated by these targets . For instance, the interaction with cannabinoid receptors can modulate the release of neurotransmitters, thereby influencing pain sensation, mood, and memory . The inhibition of voltage-gated calcium channels can affect the electrical activity of neurons, potentially contributing to its anticonvulsant effects .

Biochemical Pathways

The biosynthesis of CBDVA involves multiple genes and enzymes. The native cannabinoid biosynthetic pathway of Cannabis sativa generates cannabigerolic acid (CBGA), which is then converted into CBDVA . This process is complex and involves multiple steps, each catalyzed by a specific enzyme .

Pharmacokinetics

The pharmacokinetics of CBDVA involves its absorption, distribution, metabolism, and excretion (ADME). After administration, CBDVA is rapidly absorbed, with plasma tmax values between 15 and 45 minutes . It has a relatively short half-life of less than 4 hours .

Result of Action

The interaction of CBDVA with its targets and the subsequent physiological changes can lead to various molecular and cellular effects. For instance, the modulation of neurotransmitter release can affect neuronal activity, potentially leading to changes in pain sensation, mood, and memory . The inhibition of voltage-gated calcium channels can affect the electrical activity of neurons, potentially contributing to its anticonvulsant effects .

Action Environment

The action, efficacy, and stability of CBDVA can be influenced by various environmental factors. For instance, the biosynthesis of CBDVA in Cannabis sativa can be influenced by the plant’s need for defense against herbivores and environmental stressors . Additionally, the pharmacokinetics and pharmacodynamics of CBDVA can be affected by factors such as the route of administration and the physiological state of the individual .

Analyse Biochimique

Biochemical Properties

Cannabidivarinic acid is involved in the biosynthesis of cannabinoids, a process that involves multiple enzymes and biochemical reactions . It is a precursor in the biosynthesis of other cannabinoids, such as cannabidivarin (CBDV) and cannabigerovarinic acid (CBGVA) . The enzymes involved in these reactions include cannabidiolic acid synthase (CBDAS) and tetrahydrocannabinolic acid synthase (THCAS) .

Cellular Effects

In neuronal models, cannabidivarinic acid has been found to have little or no effect on neuronal cannabinoid signaling .

Molecular Mechanism

It is known that it plays a crucial role in the biosynthesis of other cannabinoids . It is believed to exert its effects at the molecular level through interactions with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, cannabidivarinic acid has been observed to be rapidly absorbed with plasma tmax values of between 15 and 45 min and has relatively short half-lives (<4 h) . This suggests that the effects of cannabidivarinic acid can change over time, potentially influencing its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It has been shown to have an anticonvulsant effect in a mouse model of Dravet syndrome .

Metabolic Pathways

Cannabidivarinic acid is involved in the metabolic pathways of cannabinoid biosynthesis . It interacts with enzymes such as CBDAS and THCAS, which are crucial for the production of other cannabinoids .

Transport and Distribution

It is known that it is rapidly absorbed following administration, suggesting that it may interact with certain transporters or binding proteins .

Subcellular Localization

Given its role in cannabinoid biosynthesis, it is likely that it is localized to specific compartments or organelles where these biosynthetic processes occur .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide bensuldazique peut être synthétisé par réaction de l'acide benzyldihydro-6-thioxo-2H-1,3,5-thiadiazine-3(4H)-acétique avec des réactifs appropriés dans des conditions contrôlées . La préparation implique l'utilisation de catalyseurs et de solvants spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée.

Méthodes de Production Industrielle : La production industrielle de l'acide bensuldazique implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les impuretés. Le processus peut inclure des étapes telles que la cristallisation et la purification pour garantir que le produit final répond aux normes industrielles .

Types de Réactions:

Réactifs et Conditions Courants :

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrogène gazeux avec du palladium sur carbone comme catalyseur.

Substitution : Brome ou chlore en présence d'un solvant approprié.

Principaux Produits Formés :

Oxydation : Formation d'acides carboxyliques.

Réduction : Formation d'alcools correspondants.

Substitution : Formation de dérivés halogénés.

4. Applications de Recherche Scientifique

L'acide bensuldazique a été étudié de manière approfondie pour ses propriétés antimicrobiennes, en particulier contre les infections fongiques . De plus, ses dérivés ont été explorés pour leur utilisation potentielle comme agents antifongiques dans diverses applications industrielles .

5. Mécanisme d'Action

Le mécanisme d'action de l'acide bensuldazique implique l'inhibition d'enzymes clés dans la voie de synthèse de la paroi cellulaire fongique. En perturbant la synthèse de composants essentiels, il inhibe efficacement la croissance et la prolifération fongiques . Les cibles moléculaires comprennent les enzymes impliquées dans la biosynthèse de l'ergostérol, un composant essentiel de la membrane cellulaire fongique .

Composés Similaires:

Acide Benzoïque : Structure similaire mais sans les atomes de soufre présents dans l'acide bensuldazique.

Alcool Benzylique : Partage le groupe benzyl mais diffère par les groupes fonctionnels.

Benzamide : Contient le groupe benzyl mais possède un groupe fonctionnel amide au lieu du cycle thiadiazine.

Unicité : L'acide bensuldazique est unique en raison de sa structure cyclique thiadiazine, qui confère des propriétés antimicrobiennes spécifiques non trouvées dans d'autres composés similaires. Cette caractéristique structurelle lui permet d'interagir avec les enzymes fongiques de manière distincte, ce qui en fait un composé précieux dans la recherche antifongique .

Comparaison Avec Des Composés Similaires

Benzoic Acid: Similar in structure but lacks the sulfur atoms present in bensuldazic acid.

Benzyl Alcohol: Shares the benzyl group but differs in functional groups.

Benzamide: Contains the benzyl group but has an amide functional group instead of the thiadiazine ring.

Uniqueness: Bensuldazic acid is unique due to its thiadiazine ring structure, which imparts specific antimicrobial properties not found in other similar compounds. This structural feature allows it to interact with fungal enzymes in a distinct manner, making it a valuable compound in antifungal research .

Propriétés

IUPAC Name |

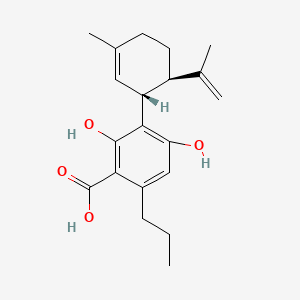

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXWOKHVLNYAHI-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019167 | |

| Record name | Cannabidivarinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31932-13-5 | |

| Record name | Cannabidivarinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031932135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidivarinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIDIVARINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5ED5JUB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B1508472.png)

![(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508473.png)